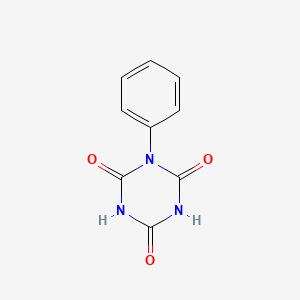

1-Phenyl-1,3,5-triazinane-2,4,6-trione

Description

1-Phenyl-1,3,5-triazinane-2,4,6-trione is a triazine derivative featuring a central 1,3,5-triazinane ring substituted with a single phenyl group and three ketone oxygen atoms at positions 2, 4, and 4.

Properties

CAS No. |

5725-46-2 |

|---|---|

Molecular Formula |

C9H7N3O3 |

Molecular Weight |

205.17 g/mol |

IUPAC Name |

1-phenyl-1,3,5-triazinane-2,4,6-trione |

InChI |

InChI=1S/C9H7N3O3/c13-7-10-8(14)12(9(15)11-7)6-4-2-1-3-5-6/h1-5H,(H2,10,11,13,14,15) |

InChI Key |

NOOVCSWFVWLKQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)NC(=O)NC2=O |

Origin of Product |

United States |

Preparation Methods

Catalytic Systems and Conditions

Lewis acids, such as zinc chloride or iron(III) chloride, are commonly employed to accelerate cyclotrimerization. Reactions typically proceed at elevated temperatures (80–120°C) in anhydrous solvents like toluene or tetrahydrofuran. For monosubstituted variants, diluted isocyanate concentrations and controlled addition rates may suppress full trimerization, though empirical data remain limited.

Challenges in Monosubstitution

Achieving selective incorporation of a single phenyl group requires precise modulation of steric and electronic factors. Mixed trimerization—using phenyl isocyanate alongside non-aromatic isocyanates—could theoretically yield asymmetric products. However, separation of monosubstituted derivatives from statistical mixtures remains a significant hurdle.

Stepwise Assembly via Urea Intermediate

An alternative approach involves constructing the triazinane ring through sequential condensation of urea derivatives. Phenylurea, when reacted with carbonylating agents like phosgene or triphosgene, may undergo cyclization to form the target compound.

Reaction Mechanism

- Formation of Phenylcarbamate : Phenylamine reacts with phosgene to generate phenylcarbamoyl chloride.

- Cyclization : In the presence of a base, intramolecular condensation eliminates HCl, forming the triazinane backbone.

- Oxidation : The intermediate undergoes oxidation to introduce ketone functionalities at positions 2, 4, and 6.

This method offers greater control over substitution patterns but requires stringent anhydrous conditions to prevent hydrolysis.

Optimization Parameters

- Solvent Selection : Polar aprotic solvents (e.g., dimethylacetamide) enhance solubility and reaction kinetics.

- Temperature : Moderate heating (60–80°C) balances reaction rate and byproduct formation.

- Catalysts : Tertiary amines, such as triethylamine, facilitate dehydrohalogenation during cyclization.

Oxidative Cyclization of Thiourea Derivatives

Thiourea-based precursors provide a sulfur-containing pathway for triazinane synthesis. 5-Methyl-1-phenyl-1,3,5-triazinane-2-thione, a related compound, is synthesized via acid-catalyzed cyclization of aryl thioureas. Adapting this method for trione production involves oxidative desulfurization.

Synthetic Workflow

- Thiourea Formation : Phenyl isothiocyanate reacts with methylamine to yield N-phenyl-N'-methylthiourea.

- Cyclization : Lewis acids (e.g., FeCl₃) promote ring closure, forming the thiourea analog.

- Oxidation : Hydrogen peroxide or potassium permanganate oxidizes the thione group to a ketone.

Yield and Purity Considerations

- Oxidizing Agents : Strong oxidizers risk over-oxidation of the phenyl ring; mild conditions (e.g., H₂O₂ in acetic acid) are preferred.

- Purification : Column chromatography or recrystallization from ethanol ensures high purity.

Industrial Production and Scalability

Large-scale synthesis demands efficient, cost-effective protocols. Continuous flow reactors, which enhance heat transfer and mixing, are ideal for exothermic cyclotrimerization reactions.

Process Intensification Strategies

- Catalyst Immobilization : Heterogeneous catalysts (e.g., zeolite-supported ZnCl₂) enable catalyst recycling and reduce waste.

- Solvent-Free Systems : Melt-phase trimerization minimizes solvent use and simplifies downstream processing.

Economic and Environmental Impact

- Atom Economy : Cyclotrimerization boasts high atom efficiency (>90%) compared to stepwise methods.

- Waste Management : Phosgene-based routes require rigorous HCl scrubbing to meet environmental regulations.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Cyclotrimerization | 60–75 | 95–98 | High | Moderate |

| Stepwise Assembly | 40–55 | 90–95 | Moderate | High |

| Thiourea Oxidation | 50–65 | 85–92 | Low | Low |

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazinane derivatives.

Reduction: Reduction reactions can convert the trione to its corresponding alcohols or amines.

Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution.

Major Products: The major products formed from these reactions include various substituted triazinanes, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Phenyl-1,3,5-triazinane-2,4,6-trione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug design.

Industry: It is utilized in the production of polymers and as a crosslinking agent in various materials.

Mechanism of Action

The mechanism by which 1-Phenyl-1,3,5-triazinane-2,4,6-trione exerts its effects involves interactions with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The pathways involved often include enzyme inhibition and receptor binding, which can result in various biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The triazinane-trione scaffold is highly modular, with substituents significantly influencing reactivity, stability, and functionality. Key derivatives include:

1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione (CAS 1785-02-0)

- Structure : Three phenyl groups attached to the triazinane ring.

- Molecular Weight : 357.37 g/mol .

- Key Differences: Increased steric bulk and aromaticity compared to the mono-phenyl derivative. This compound is well-documented in the literature, with established synthesis protocols and crystallographic data .

Sodium Dichloroisocyanurate

- Structure : Two chlorine atoms and a sodium atom on the triazinane ring.

- Molecular Weight : 219.95 g/mol.

1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione

- Structure : Bulky tert-butyl and hydroxyl-substituted benzyl groups.

- Applications: Acts as a high-performance antioxidant (Irganox 3114) due to steric hindrance and radical-scavenging phenolic groups .

Glycosylated Derivatives (e.g., 1-β-D-ribofuranosyl-triazinane-trione)

- Structure: Sugar moieties (e.g., ribofuranosyl) attached to the triazinane core.

Physicochemical Properties

| Compound | Substituents | Molecular Weight (g/mol) | Solubility | Thermal Stability | Key Functional Groups |

|---|---|---|---|---|---|

| 1-Phenyl-triazinane-trione | Phenyl | 221.18 (calculated) | Moderate (lipophilic) | Moderate | Ketone, phenyl |

| 1,3,5-Triphenyl derivative | Three phenyl groups | 357.37 | Low (crystalline) | High | Aromatic, ketone |

| Sodium dichloroisocyanurate | Cl, Na | 219.95 | High (aqueous) | Moderate | Chlorine, sodium |

| Tris(tetrazolylmethyl) derivative | Tetrazolylmethyl groups | ~450 (estimated) | Low | High (DSC/TGA data) | Tetrazole, ketone |

| Triglycidyl isocyanurate | Epoxy groups | 297.26 | Low | High | Epoxide, ketone |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-phenyl-1,3,5-triazinane-2,4,6-trione, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via cyclocondensation of phenyl isocyanate derivatives with amines or via lithium-mediated reactions. For example, lithium dibenzylamide in diethyl ether with aryl isothiocyanates yields triazinane derivatives after recrystallization (e.g., acetone). Yield optimization involves controlling stoichiometry, solvent polarity, and reaction time. Crystallization conditions (e.g., solvent selection) significantly affect purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FTIR : Identifies carbonyl (C=O) and triazine ring vibrations (e.g., 1700–1750 cm⁻¹ for triones).

- NMR : ¹H/¹³C NMR resolves phenyl and triazinane proton environments (e.g., deshielded protons adjacent to carbonyl groups).

- XRD : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in tris(4-methoxyphenyl) analogs .

- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ions).

Q. How does solvent polarity influence the solubility and reactivity of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, acetone) enhance solubility due to hydrogen-bonding interactions with carbonyl groups. Reactivity in nucleophilic substitutions (e.g., alkylation) is higher in polar media, while non-polar solvents (toluene) favor cyclization by reducing side reactions. Solvent selection should align with reaction mechanism goals .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for functionalizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates. For example, ICReDD’s reaction path search methods combine quantum calculations with experimental data to optimize functionalization (e.g., allylation or phosphorylation). Machine learning algorithms can predict regioselectivity in substitutions .

Q. What strategies resolve contradictions in reported synthetic yields for triazinane derivatives?

- Methodological Answer : Statistical experimental design (e.g., factorial design) isolates critical variables (temperature, catalyst loading). For instance, a 2³ factorial design can test interactions between solvent, catalyst, and stoichiometry. Meta-analysis of published protocols identifies outliers due to unaccounted variables (e.g., moisture sensitivity) .

Q. How do steric and electronic effects govern the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing phenyl groups deactivate the triazine ring, directing substitutions to less hindered positions. Steric maps from XRD data (e.g., tris(4-methoxyphenyl) analogs) show preferential attack at para positions. Computational electrostatic potential surfaces quantify site reactivity .

Q. What advanced functionalization methods enable the incorporation of this compound into polymeric matrices?

- Methodological Answer : Radical polymerization of allyl derivatives (e.g., triallyl isocyanurate) creates crosslinked networks. Reaction conditions (e.g., initiator type, temperature) are optimized via DSC and TGA to monitor curing kinetics. Functionalization with epoxy groups (e.g., 1-(oxiran-2-ylmethyl) derivatives) enhances compatibility with epoxy resins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.